molecular formula C18H15N3O B14337239 (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one CAS No. 98300-11-9

(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one

Katalognummer: B14337239
CAS-Nummer: 98300-11-9
Molekulargewicht: 289.3 g/mol
InChI-Schlüssel: WSXYWXHCEVRJID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of an amino group, an anilino group, and a phenylimino group attached to a cyclohexa-2,4-dien-1-one ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one can be achieved through several synthetic routes. One common method involves the condensation reaction between aniline derivatives and cyclohexa-2,4-dien-1-one derivatives under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The amino and anilino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of heterocyclic compounds and other organic materials.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of dyes, pigments, or as a precursor for the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target molecules. The specific pathways involved would depend on the biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (6E)-4-Amino-3-anilino-6-(phenylimino)cyclohexa-2,4-dien-1-one derivatives: Compounds with similar structures but different substituents on the aniline or phenylimino groups.

    Imines: Other imine compounds with different ring structures or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

98300-11-9

Molekularformel

C18H15N3O

Molekulargewicht

289.3 g/mol

IUPAC-Name

4-amino-3-anilino-6-phenyliminocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C18H15N3O/c19-15-11-17(21-14-9-5-2-6-10-14)18(22)12-16(15)20-13-7-3-1-4-8-13/h1-12,20H,19H2

InChI-Schlüssel

WSXYWXHCEVRJID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC(=O)C(=NC3=CC=CC=C3)C=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.